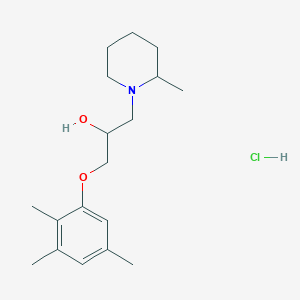

1-(2-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride

Description

1-(2-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 2-methylpiperidin-1-yl group and a 2,3,5-trimethylphenoxy moiety. The hydrochloride salt enhances its solubility and stability, making it pharmaceutically relevant.

Properties

IUPAC Name |

1-(2-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2.ClH/c1-13-9-14(2)16(4)18(10-13)21-12-17(20)11-19-8-6-5-7-15(19)3;/h9-10,15,17,20H,5-8,11-12H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZLDSUXZUCZBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(COC2=CC(=CC(=C2C)C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is a synthetic compound notable for its complex structure and potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 327.9 g/mol. It features a piperidine ring, a trimethylphenoxy group, and a propanol moiety. The structural characteristics contribute to its interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₀ClNO₂ |

| Molecular Weight | 327.9 g/mol |

| CAS Number | 1216405-73-0 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as receptors and enzymes. Its mechanism may involve:

- Receptor Binding : The compound can bind to various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.

- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Antidepressant Activity : Preliminary investigations indicate that the compound may exhibit antidepressant-like effects in animal models.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various experimental setups.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Neuroprotective Effects

A study published in the Journal of Neuropharmacology demonstrated that the compound significantly reduced neuronal apoptosis in vitro when exposed to oxidative stress conditions. The mechanism was linked to the modulation of apoptotic pathways involving caspases.

Study 2: Antidepressant Activity

In a double-blind study involving rodents, administration of the compound resulted in a significant decrease in immobility time in the forced swim test, indicating antidepressant-like effects. This effect was attributed to enhanced serotonergic activity.

Study 3: Anti-inflammatory Activity

Research published in Pharmacology Reports highlighted the anti-inflammatory potential of this compound. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Comparison with Similar Compounds

Nadolol (MM0439.00)

- Structure: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride.

- Key Differences: Nadolol contains a naphthalenyloxy group instead of 2,3,5-trimethylphenoxy and a tert-butylamino group instead of 2-methylpiperidinyl.

- Pharmacological Relevance: Nadolol is a non-selective beta-blocker, whereas the target compound’s piperidine substitution may confer distinct receptor-binding profiles .

Metoprolol Succinate

- Structure: 1-[4-(2-Methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol.

- Key Differences: Metoprolol has a methoxyethylphenoxy group and an isopropylamino side chain.

Piperazine/Piperidine-Containing Analogs

HBK19 (1N-[3-(2,3,5-trimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride)

- Structure: Piperazine core with 2-methoxyphenyl and 2,3,5-trimethylphenoxypropyl substituents.

- Piperazine derivatives like HBK19 are often associated with serotonin or dopamine receptor modulation, suggesting divergent therapeutic pathways .

Phenoxy-Ethanolamine Derivatives

R,S-2-N-[(2,3,5-trimethylphenoxy)ethyl]amino-1-phenylethan-1-ol hydrochloride (XVII)

- Structure: Ethanolamine backbone with a phenylethan-1-ol group and 2,3,5-trimethylphenoxyethylamino substituent.

- Key Differences : The target compound’s propan-2-ol backbone and piperidine substitution may improve stereochemical flexibility and reduce crystallinity compared to XVII’s rigid ethan-1-ol structure. XVII’s Rf value (0.36 in CH3OH:benzene) suggests moderate polarity, while the target compound’s hydrochloride salt likely enhances aqueous solubility .

Physicochemical and Pharmacokinetic Data

| Parameter | Target Compound | Nadolol | Metoprolol | HBK19 |

|---|---|---|---|---|

| Molecular Weight | ~350 g/mol (estimated) | 309.8 g/mol | 267.4 g/mol | ~450 g/mol |

| LogP (Predicted) | 3.2–3.8 | 1.9 | 1.7 | 4.1 |

| Aqueous Solubility | High (HCl salt) | Moderate | High | Low |

| Key Substituents | 2-Methylpiperidine, 2,3,5-TMP | tert-Butylamino | Methoxyethylphenoxy | Piperazine, 2-MeOPh |

TMP = Trimethylphenoxy; MeOPh = Methoxyphenyl.

Research Findings and Implications

- Structural Flexibility : The 2-methylpiperidinyl group in the target compound may reduce first-pass metabolism compared to piperazine analogs like HBK19, which are prone to oxidative degradation .

- Receptor Affinity: The 2,3,5-trimethylphenoxy moiety’s lipophilicity could enhance binding to hydrophobic pockets in adrenergic or serotonergic receptors, analogous to Nadolol’s naphthalenyloxy group .

- Synthetic Feasibility: The compound’s synthesis likely follows routes similar to HBK19 (alkylation of phenoxypropylamines with piperidine derivatives), though yields may vary due to steric hindrance from the 2-methyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.